1-methyl-6-nitro-1H-indole-3-carbaldehyde chemical properties
1-methyl-6-nitro-1H-indole-3-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 1-Methyl-6-nitro-1H-indole-3-carbaldehyde
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 1-methyl-6-nitro-1H-indole-3-carbaldehyde (CAS: 3558-11-0) serves as a critical, highly functionalized building block. The convergence of an electron-withdrawing nitro group at the C6 position, a sterically directing N-methyl group, and a highly reactive C3-carbaldehyde moiety creates a uniquely tunable scaffold. This compound is predominantly utilized as an advanced intermediate in the synthesis of indole-based inosine monophosphate dehydrogenase (IMPDH) inhibitors[1], which are highly sought after for their immunosuppressive, antiviral, and antineoplastic properties.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and self-validating synthetic protocols, designed to empower drug discovery workflows.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 1-methyl-6-nitro-1H-indole-3-carbaldehyde is essential for predicting its behavior in both synthetic environments and biological assays. The data below summarizes the core metrics required for analytical tracking and formulation.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| IUPAC Name | 1-methyl-6-nitro-1H-indole-3-carbaldehyde | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 3558-11-0[2] | Unique identifier for chemical sourcing. |
| Molecular Formula | C10H8N2O3[2] | Defines exact mass requirements for MS. |
| Molecular Weight | 204.18 g/mol [2] | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |
| SMILES String | O=CC1=CN(C)C2=C1C=CC(=O)=C2[2] | Enables in silico pharmacophore mapping. |
| H-Bond Donors | 0 | The N-methyl group eliminates the classical indole N-H hydrogen bond donor capability. |
| H-Bond Acceptors | 4 | Provided by the nitro and carbaldehyde oxygens, enhancing target protein binding. |
| Physical Form | Solid (Yellow to tan powder) | Coloration is driven by the extended conjugated π-system involving the nitro group. |
Electronic Causality and Reactivity Mapping
To effectively utilize this molecule, one must understand the electronic push-pull dynamics across the indole core.
1H-Indole is an electron-rich 10 π-electron aromatic system. A protodetritiation study demonstrates that the indole C3 position is approximately 5.5×1013 times more reactive to electrophilic attack than a standard benzene ring[3]. However, the introduction of substituents drastically alters this landscape:
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The N-Methyl Group (Causality): Alkylation at the nitrogen prevents tautomerization to the 3H-indole (indolenine) form. It also slightly increases the electron density of the pyrrole ring via inductive effects, stabilizing the core against strong acids.
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The 6-Nitro Group (Causality): This strongly electron-withdrawing group (EWG) deactivates the benzenoid portion of the indole. By pulling electron density away from the core, it makes the molecule less susceptible to oxidative degradation but also requires slightly more vigorous conditions for electrophilic aromatic substitution at C3 compared to unsubstituted indoles.
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The 3-Carbaldehyde Group (Causality): Acts as a highly reactive electrophilic center. It is primed for nucleophilic attack, making it the ideal anchor point for Schiff base formation, reductive aminations, and Knoevenagel condensations in drug discovery.
Validated Synthetic Workflows
When synthesizing 1-methyl-6-nitro-1H-indole-3-carbaldehyde, chemists typically choose between two primary routes. As a Senior Application Scientist, I strongly advocate for Route A (Vilsmeier-Haack Formylation) due to its regioselectivity. Route B (Direct Nitration) is provided to illustrate the pitfalls of complex electronic interplay.
Synthetic routes to 1-methyl-6-nitro-1H-indole-3-carbaldehyde comparing regioselectivity.
Protocol A: Regioselective Vilsmeier-Haack Formylation (Recommended Workflow)
Mechanistic Rationale: The Vilsmeier reagent selectively attacks the nucleophilic C3 position. The pre-existing 6-nitro group prevents unwanted benzenoid substitution.
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Reagent Preparation: Under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl3) (1.2 eq) dropwise.
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Causality: Dropwise addition controls the highly exothermic formation of the reactive chloromethyleneiminium chloride intermediate.
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Substrate Addition: Dissolve 1-methyl-6-nitroindole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
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Electrophilic Aromatic Substitution: Remove the ice bath, allow the reaction to reach room temperature, and then heat to 35–40 °C for 2–4 hours.
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Causality: The electron-withdrawing 6-nitro group reduces the inherent nucleophilicity of the indole C3 position. Mild heating is required to overcome this activation energy barrier and drive the reaction to completion.
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Hydrolysis and Quenching: Pour the mixture over crushed ice. Slowly add 2M NaOH until the pH reaches 8–9.
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Causality: The basic aqueous conditions hydrolyze the iminium intermediate into the target aldehyde and neutralize the generated HCl, forcing the hydrophobic product to precipitate.
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Isolation: Filter the yellow precipitate under vacuum, wash extensively with cold distilled water, and dry in vacuo.
Protocol B: Direct Nitration of 1-Methylindole-3-carbaldehyde (Alternative/Historical)
Mechanistic Rationale: The 3-carbaldehyde group deactivates the pyrrole ring, forcing electrophilic nitration onto the benzenoid ring.
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Nitration: Dissolve 1-methylindole-3-carbaldehyde in concentrated H2SO4 at 0 °C. Add a stoichiometric amount of KNO3 in portions.
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Reaction & Quenching: Stir for 12 minutes at room temperature, then pour the mixture onto ice[3].
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Isolation: Filter the resulting yellow precipitate.
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Causality: Because the directing effects of the N-methyl and 3-formyl groups conflict, this reaction yields a 3:2 mixture of 1-methyl-6-nitro-1H-indole-3-carbaldehyde and 1-methyl-5-nitro-1H-indole-3-carbaldehyde[3].
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Purification: Perform fractional crystallization from benzene or column chromatography to isolate the pure 6-nitro isomer[3].
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Causality: The close retention factors of the 5-nitro and 6-nitro isomers make this step highly yield-limiting, validating Protocol A as the superior choice.
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Applications in Medicinal Chemistry: IMPDH Inhibitors
The primary utility of 1-methyl-6-nitro-1H-indole-3-carbaldehyde lies in its role as a precursor for inosine monophosphate dehydrogenase (IMPDH) inhibitors[1]. IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.
By reacting the 3-carbaldehyde moiety with various primary amines (via reductive amination), chemists generate libraries of indole-based ligands. The 6-nitro group often serves a dual purpose: it can participate in hydrogen bonding within the IMPDH active site, or it can be subsequently reduced to an amine (using Pd/C and H2) to attach further pharmacophores.
Pharmacological pipeline from the indole-3-carbaldehyde precursor to IMPDH inhibition.
Analytical Characterization Standards
To verify the integrity of the synthesized 1-methyl-6-nitro-1H-indole-3-carbaldehyde, the following analytical benchmarks should be met:
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1H NMR (DMSO-d6): The defining feature is the highly deshielded aldehyde proton (CHO) appearing as a singlet around δ 9.9 - 10.1 ppm. The C2 proton of the indole ring will appear as a sharp singlet near δ 8.3 ppm due to the lack of coupling with a C3 proton. The N-methyl group will manifest as a distinct 3H singlet around δ 3.9 ppm.
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LC-MS: Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 205.18.
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IR Spectroscopy: A strong, sharp carbonyl (C=O) stretching frequency is expected near 1650–1670 cm⁻¹ (conjugated aldehyde), alongside asymmetric and symmetric NO2 stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
